Dichamanetin

CAS No.: 58779-09-2

Cat. No.: VC1634417

Molecular Formula: C29H24O6

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58779-09-2 |

|---|---|

| Molecular Formula | C29H24O6 |

| Molecular Weight | 468.5 g/mol |

| IUPAC Name | (2S)-5,7-dihydroxy-6,8-bis[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C29H24O6/c30-22-12-6-4-10-18(22)14-20-27(33)21(15-19-11-5-7-13-23(19)31)29-26(28(20)34)24(32)16-25(35-29)17-8-2-1-3-9-17/h1-13,25,30-31,33-34H,14-16H2/t25-/m0/s1 |

| Standard InChI Key | WBZSDBHJYZORRP-VWLOTQADSA-N |

| Isomeric SMILES | C1[C@H](OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |

| SMILES | C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |

| Canonical SMILES | C1C(OC2=C(C(=C(C(=C2C1=O)O)CC3=CC=CC=C3O)O)CC4=CC=CC=C4O)C5=CC=CC=C5 |

Introduction

Chemical Structure and Properties

Structural Characterization

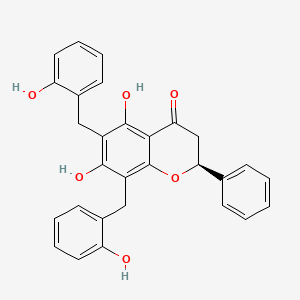

Dichamanetin is a C-benzylated flavanone with the molecular formula C29H24O6 and a molecular weight of 468.5 g/mol . Its IUPAC name is (2S)-5,7-dihydroxy-6,8-bis[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one . The compound features a flavanone core structure with two 2-hydroxybenzyl substituents at positions 6 and 8, along with hydroxyl groups at positions 5 and 7 . This arrangement creates a complex three-dimensional structure with multiple potential sites for biological interactions. The S-stereochemistry at position 2 is an important feature of this molecule that contributes to its specific biological activities.

The compound possesses several physicochemical properties that influence its biological behavior. It has a calculated XLogP3-AA value of 5.9, indicating high lipophilicity . Dichamanetin contains four hydrogen bond donors and six hydrogen bond acceptors, contributing to its ability to form multiple interactions with biological targets . Additionally, it has five rotatable bonds, which provide conformational flexibility that may be important for its biological activities . These structural features collectively contribute to dichamanetin's unique pharmacological profile.

Physical and Chemical Properties

Dichamanetin exhibits distinctive physical and chemical properties that are relevant to its biological activities and potential pharmaceutical applications. The exact mass of dichamanetin is 468.15728848 Da . As a polyphenolic compound, it demonstrates antioxidant properties, which is consistent with its ability to modulate reactive oxygen species (ROS) levels in cellular systems . The presence of multiple hydroxyl groups makes it susceptible to oxidation, which may be relevant to its biological mechanisms.

Chemical identification methods for dichamanetin include various spectroscopic techniques. The compound has been characterized using nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) . These analytical techniques have been crucial in confirming the structure of dichamanetin isolated from natural sources and in verifying the identity of synthesized samples. Additionally, mass spectrometry has been employed to precisely determine its molecular weight and fragmentation pattern, providing further confirmation of its structure.

Natural Sources and Distribution

Plant Sources

Dichamanetin has been isolated from several plant species, with Piper sarmentosum being a primary source. P. sarmentosum is a plant used as a spice in Southeast Asia, where it has also been employed in traditional medicine . This plant belongs to the Piperaceae family and is known for producing a variety of bioactive secondary metabolites. In P. sarmentosum, dichamanetin is described as a major secondary metabolite, indicating its abundance in this plant species .

Beyond P. sarmentosum, dichamanetin has also been reported in Uvaria lucida, a plant from the Annonaceae family . This suggests that the compound may be distributed across different plant families, possibly serving various ecological functions. The presence of dichamanetin in these diverse plant sources indicates potential evolutionary convergence in the biosynthesis of this compound, possibly due to its beneficial properties in plant defense or other ecological interactions. The identification of multiple natural sources provides different potential avenues for sustainable extraction of this compound for research or therapeutic purposes.

Isolation and Purification

The isolation of dichamanetin typically employs bioassay-guided fractionation approaches to identify and purify the active compound from plant materials. In a study by Pan et al., chloroform-soluble extracts of the aerial parts of Piper sarmentosum collected in Vietnam were subjected to bioassay-guided fractionation monitored by a mitochondrial transmembrane potential assay using HT-29 human colon cancer cells . This process led to the isolation of dichamanetin along with other structurally related compounds. The methodology typically involves sequential extraction with organic solvents of increasing polarity, followed by various chromatographic techniques to isolate the pure compound.

Purification methods for dichamanetin typically include column chromatography, high-performance liquid chromatography (HPLC), and preparative thin-layer chromatography. These techniques allow for the separation of dichamanetin from other structurally similar compounds that may be present in the crude plant extracts. The purity of isolated dichamanetin is crucial for accurate biological activity testing and structure-activity relationship studies. Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are often employed to verify the identity and purity of the isolated compound before biological evaluation.

Biological Activities

Anticancer Properties

Dichamanetin has demonstrated significant anticancer properties across multiple cancer cell lines. Research by Heyza et al. showed that dichamanetin significantly reduced the cell viability of various types of human cancer cells, including HT-29 colon cancer cells, DU145 prostate cancer cells, and MDA-MB-231 breast cancer cells, in a concentration- and time-dependent manner . The compound exhibited differing potency against these cell lines, with IC50 values of 17.7 μM for HT-29 cells, 60.0 μM for DU145 cells, and notably, a much lower 8.7 μM for MDA-MB-231 breast cancer cells . This indicates that dichamanetin is particularly effective against triple-negative breast cancer cells, which are typically more difficult to treat with conventional therapies.

Flow cytometric analysis revealed that treatment with dichamanetin (50 μM) for a period of 24 hours induced G1 arrest in the cell cycle of both HT-29 colon cancer cells and MDA-MB-231 breast cancer cells . Specifically, G1 phase arrest increased by 16% over the control in HT-29 cells and by 26.2% in MDA-MB-231 cells . This cell cycle arrest mechanism is significant as it prevents cancer cells from progressing through the cell division process, effectively halting their proliferation. The differential effect on various cancer cell types suggests specific cellular targets or pathways affected by dichamanetin, which may be exploited for targeted cancer therapy development.

Mechanisms of Action

Structure-Activity Relationships

Key Structural Features

The biological activities of dichamanetin are closely linked to its unique structural features. The flavanone core structure, characterized by a 2,3-dihydro-2-phenylchromen-4-one scaffold, serves as the foundation for its biological activities . The S-configuration at position 2 appears to be important for activity, as indicated by the specific notation in its IUPAC name[(2S)-5,7-dihydroxy-6,8-bis[(2-hydroxyphenyl)methyl]-2-phenyl-2,3-dihydrochromen-4-one] . The two 2-hydroxybenzyl substituents at positions 6 and 8 of the flavanone core likely contribute significantly to the compound's biological properties, creating a unique three-dimensional structure that enables specific interactions with biological targets.

The hydroxyl groups at positions 5 and 7 of the flavanone core, along with those on the two benzyl substituents, provide multiple sites for hydrogen bonding interactions with potential biological targets such as proteins and DNA . These hydroxyl groups also contribute to the compound's antioxidant properties and may participate in redox reactions relevant to its biological mechanisms. The phenyl ring at position 2 adds another dimension to the molecule's ability to engage in hydrophobic and π-stacking interactions with aromatic amino acid residues in proteins or with DNA base pairs. Together, these structural elements create a complex molecule with multiple potential interaction points with biological macromolecules.

Derivatives and Analogs

Several derivatives and analogs of dichamanetin have been identified or synthesized to explore structure-activity relationships and potentially enhance its therapeutic properties. One such derivative is 7-methoxydichamanetin (compound 8 in one of the studies), which exhibited proteasome inhibitory activities in a human 20S proteasome bioassay with an IC50 value of 3.45 ± 0.18 μM . Another is the "5me derivative" of dichamanetin, which has a methoxy group at position 5 instead of a hydroxyl group, changing its molecular formula to C34H34O6 and molecular weight to 538.6 g/mol .

A bioassay-guided fractionation study of P. sarmentosum led to the isolation of four new C-benzylated dihydroflavones named sarmentosumins A-D, which are structurally related to dichamanetin . These compounds, along with dichamanetin and other known C-benzylated dihydroflavones, were found to induce apoptosis in HT-29 cells by moderately reducing the mitochondrial transmembrane potential, with ED50 values ranging from 1.6 to 13.6 μM . The study of these analogs provides valuable insights into which structural features are critical for the biological activities of dichamanetin and which can be modified to potentially enhance its therapeutic properties or reduce unwanted effects. This structure-activity relationship information is crucial for the rational design of improved dichamanetin derivatives for potential therapeutic applications.

Future Research Directions

Pre-clinical and Clinical Studies

Future research on dichamanetin should focus on comprehensive pre-clinical studies to further validate its therapeutic potential. These studies should include detailed pharmacokinetic and pharmacodynamic evaluations to understand its absorption, distribution, metabolism, excretion, and toxicity profiles. Animal models of cancer, particularly for triple-negative breast cancer, colon cancer, and prostate cancer, could be employed to assess the in vivo efficacy of dichamanetin and gain insights into effective dosing regimens and potential side effects. Additionally, combination studies with established chemotherapeutic agents could reveal potential synergistic or antagonistic interactions that might inform clinical trial designs.

Given dichamanetin's multiple mechanisms of action, studies to identify its primary molecular targets and understand the temporal sequence of events leading to cancer cell death would be valuable. Techniques such as chemical proteomics, molecular docking simulations, and mutational analyses could help identify specific protein targets with which dichamanetin interacts. If preliminary animal studies show promising results with acceptable safety profiles, early-phase clinical trials could be designed to evaluate dichamanetin or optimized derivatives in patients with cancers that have shown sensitivity to the compound in pre-clinical studies, such as triple-negative breast cancer. These trials would provide crucial information about the compound's behavior in humans and its potential as a cancer therapeutic.

Synthetic Optimization and Drug Delivery

The complex structure of dichamanetin presents both challenges and opportunities for synthetic chemists. Developing efficient synthetic routes to dichamanetin and its analogs would be crucial for ensuring a sustainable supply for research and potential clinical applications, independent of natural sources. Structure-activity relationship studies based on synthetic analogs could identify which structural features are essential for activity and which can be modified to improve properties such as solubility, metabolic stability, and target selectivity. Medicinal chemistry efforts could focus on optimizing these properties while maintaining or enhancing the compound's biological activities.

Given dichamanetin's relatively high lipophilicity (XLogP3-AA = 5.9) , developing appropriate drug delivery systems would be important for its potential clinical application. Approaches such as nanoparticle encapsulation, liposomal formulations, or polymer conjugation could help improve its solubility, bioavailability, and tumor targeting. Advanced delivery strategies, such as antibody-drug conjugates or tumor-targeted nanoparticles, could enhance the selective delivery of dichamanetin to cancer cells while minimizing exposure to normal tissues. These approaches would be particularly valuable if systemic toxicity emerges as a concern in pre-clinical studies. Optimizing both the chemical structure and delivery method for dichamanetin could significantly enhance its therapeutic potential and chances for successful clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume